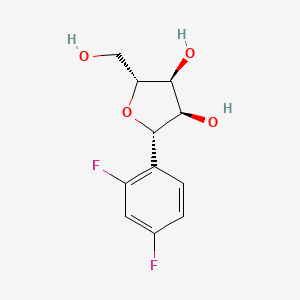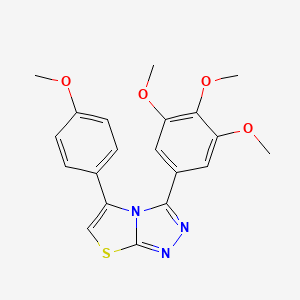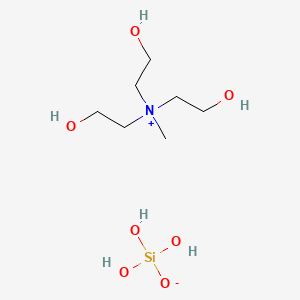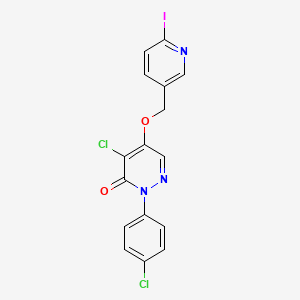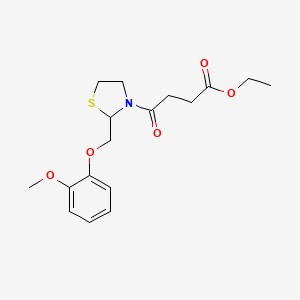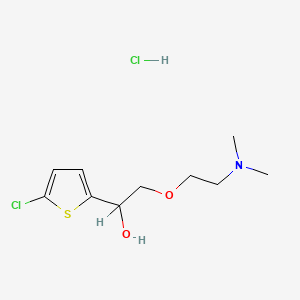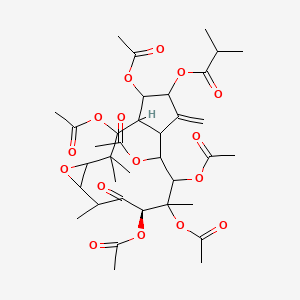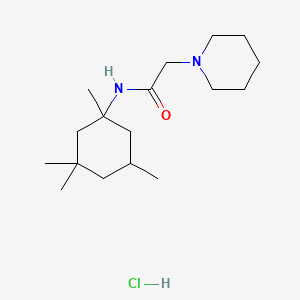
N-(1,3,3,5-Tetramethylcyclohexyl)-1-piperidineacetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3,3,5-Tetramethylcyclohexyl)-1-piperidineacetamide hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a piperidine ring attached to a tetramethylcyclohexyl group, making it a subject of interest in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3,3,5-Tetramethylcyclohexyl)-1-piperidineacetamide hydrochloride typically involves the reaction of 1,3,3,5-tetramethylcyclohexylamine with piperidine-1-acetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(1,3,3,5-Tetramethylcyclohexyl)-1-piperidineacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1,3,3,5-Tetramethylcyclohexyl)-1-piperidineacetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(1,3,3,5-Tetramethylcyclohexyl)-1-piperidineacetamide hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological or chemical effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 1,3,3,5-Tetramethylcyclohexane-1-carboxylic acid
- 1-Ethyl-1-(3,3,5-trimethylcyclohexyl)pyrrolidinium
- 1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl]methanamine
Uniqueness
N-(1,3,3,5-Tetramethylcyclohexyl)-1-piperidineacetamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with a tetramethylcyclohexyl group sets it apart from other similar compounds, making it a valuable subject for research and application.
Properties
CAS No. |
109653-83-0 |
|---|---|
Molecular Formula |
C17H33ClN2O |
Molecular Weight |
316.9 g/mol |
IUPAC Name |
2-piperidin-1-yl-N-(1,3,3,5-tetramethylcyclohexyl)acetamide;hydrochloride |
InChI |
InChI=1S/C17H32N2O.ClH/c1-14-10-16(2,3)13-17(4,11-14)18-15(20)12-19-8-6-5-7-9-19;/h14H,5-13H2,1-4H3,(H,18,20);1H |
InChI Key |
PRDFFAUZUCFXJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)NC(=O)CN2CCCCC2)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



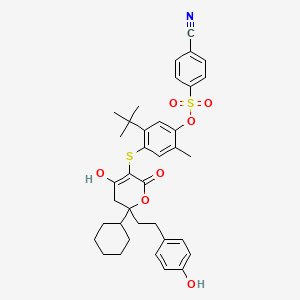
![ethyl [[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-methoxy-phosphoryl]formate](/img/structure/B12741775.png)
